molecular formula C12H17NO B1591178 4-(3-Methylphenoxy)piperidine CAS No. 63843-46-9

4-(3-Methylphenoxy)piperidine

Cat. No.: B1591178
CAS No.: 63843-46-9
M. Wt: 191.27 g/mol
InChI Key: RTSXWJCYCFVWBU-UHFFFAOYSA-N
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Description

“4-(3-Methylphenoxy)piperidine” is a chemical compound with the empirical formula C12H18ClNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . It is used as a pharmaceutical intermediate .


Synthesis Analysis

Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . For instance, one common synthetic route for piperidine derivatives involves the reaction of diethanolamine with m-chloroaniline .


Molecular Structure Analysis

The molecular weight of “this compound” is 227.73 . The SMILES string representation of the molecule is CC1=CC(OC2CCNCC2)=CC=C1.[H]Cl .


Chemical Reactions Analysis

Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Radiolabeled Probes for σ-1 Receptors

Researchers have synthesized halogenated 4-(phenoxymethyl)piperidines, aiming to create potential δ receptor ligands. These compounds, particularly 1-(trans-iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine, demonstrated promising in vivo uptake and retention in organs known to possess σ receptors. This suggests their utility as probes for in vivo tomographic studies of σ receptors, offering insights into receptor distribution and function (Waterhouse et al., 1997).

Metabolism of Psychoactive Substances

In the context of understanding the metabolism of 3,4-Methylenedioxymethamphetamine (MDMA), the participation of cytochrome P450 (CYP) 2D6 has been investigated. This research provides valuable information on the metabolic pathways of psychoactive substances, helping to assess risks associated with genetic polymorphisms in metabolism (Segura et al., 2005).

Synthesis and Evaluation of Chemical Compounds

  • SSRI Antidepressants : The synthesis and biological evaluation of tropane ring analogues of paroxetine, an SSRI antidepressant, have been explored. This research sheds light on the structural features that contribute to the selective inhibition of serotonin reuptake, providing a basis for the development of new antidepressant drugs (Keverline-Frantz et al., 1998).

  • Antioxidants for Polypropylene Copolymers : The synthesis and performance evaluation of hindered-phenol-containing amine moieties as antioxidants in polypropylene copolymers have been investigated. This research contributes to the development of materials with improved thermal and oxidative stability, relevant for various industrial applications (Desai et al., 2004).

  • Opioid Receptor Antagonists : The discovery of potent and selective opioid kappa receptor antagonists for gastrointestinal motility disorders exemplifies the application of 4-(3-Methylphenoxy)piperidine derivatives in medical research. These compounds have been designed to selectively target peripheral receptors, offering potential therapeutic benefits without central opioid effects (Zimmerman et al., 1994).

Safety and Hazards

“4-(3-Methylphenoxy)piperidine” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with personal protective equipment and face protection, and used only in well-ventilated areas .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

4-(3-methylphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10-3-2-4-12(9-10)14-11-5-7-13-8-6-11/h2-4,9,11,13H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSXWJCYCFVWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589388
Record name 4-(3-Methylphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63843-46-9
Record name 4-(3-Methylphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

By following the manipulative procedure described in Example 1(b), a solution of 16.6 g of 1-benzyl-4-(m-tolyloxy)piperidine in 105 ml. of ethanol produces a clear oil of 4-(m-tolyloxy)piperidine. The oil is dissolved in 150 ml. of ether, and 50 ml. of a saturated ethereal-HCl solution is slowly added. The salt precipitates out of solution, is collected, and dried. The salt is recrystallized from an ethanol and ether mixture to give white needles of the piperidine hydrochloride.
Name
1-benzyl-4-(m-tolyloxy)piperidine
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Cc1cccc(OC2CCN(Cc3ccccc3)CC2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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